1-(2-Cyano-3-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-Cyano-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H6F3N3S. It is characterized by the presence of a cyano group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-cyano-3-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and at a temperature range of 50-70°C. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyano-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Cyano-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine
- 1-(2-Cyano-4-(trifluoromethylthio)phenyl)hydrazine
- 1-(2-Cyano-3-(trifluoromethylsulfonyl)phenyl)hydrazine
Uniqueness
1-(2-Cyano-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the specific positioning of the cyano and trifluoromethylthio groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6F3N3S |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-hydrazinyl-6-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-3-1-2-6(14-13)5(7)4-12/h1-3,14H,13H2 |
InChI Key |
WUBRCQLFSNHHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)C#N)NN |
Origin of Product |
United States |
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